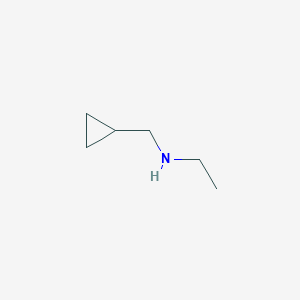

(Ciclopropilmetil)etilamina

Descripción general

Descripción

(Cyclopropylmethyl)ethylamine is a research chemical with the CAS number 26389-65-1 . It has a molecular weight of 99.17 and a molecular formula of C6H13N . The IUPAC name for this compound is N-(cyclopropylmethyl)ethanamine .

Molecular Structure Analysis

The molecular structure of (Cyclopropylmethyl)ethylamine can be represented by the SMILES stringCCNCC1CC1 . This indicates that the molecule consists of a cyclopropyl group attached to an ethylamine group. Physical And Chemical Properties Analysis

(Cyclopropylmethyl)ethylamine is a liquid at room temperature . It has a density of 0.853 g/cm3 . The compound is classified as having Acute Toxicity (Oral - Category 4) and Eye Damage (Category 1) according to the GHS classification .Aplicaciones Científicas De Investigación

Síntesis farmacéutica

(Ciclopropilmetil)etilamina: se utiliza en la síntesis de diversos compuestos farmacéuticos. Su estructura sirve como bloque de construcción para crear moléculas con posibles efectos terapéuticos. Por ejemplo, puede participar en la producción de antidepresivos, antihistamínicos y otros agentes del sistema nervioso central al contribuir a la formación de aminas más complejas mediante procesos de aminación reductiva .

Fabricación agroquímica

En la industria agroquímica, This compound juega un papel en la síntesis de herbicidas y pesticidas. Su incorporación a moléculas más grandes puede mejorar la eficacia de estos compuestos en la protección de los cultivos contra plagas y enfermedades .

Ciencia de los materiales

Los investigadores en ciencia de los materiales exploran el uso de This compound en el desarrollo de nuevos materiales. Sus propiedades químicas únicas pueden conducir a la creación de nuevos polímeros o recubrimientos con mayor durabilidad y resistencia a factores ambientales .

Investigación biomédica

La investigación biomédica a menudo investiga la bioactividad de compuestos como This compound. Puede utilizarse en estudios relacionados con los procesos de neurotransmisores o como precursor en la síntesis de biomoléculas que imitan compuestos naturales dentro del cuerpo .

Ciencia ambiental

En ciencia ambiental, se estudia el impacto de sustancias químicas como This compound en los ecosistemas. La investigación puede centrarse en su biodegradabilidad, toxicidad potencial y las formas de mitigar cualquier efecto ambiental negativo .

Química analítica

Los químicos analíticos pueden usar This compound como estándar o reactivo en varios análisis químicos. Sus reacciones predecibles con otras sustancias pueden ayudar en la identificación y cuantificación de compuestos en mezclas complejas .

Mecanismo De Acción

The mechanism of action of (Cyclopropylmethyl)ethylamine is not well understood. However, it is known that the compound can act as a protecting group in the synthesis of other compounds, and as a catalyst for reactions. In addition, (Cyclopropylmethyl)ethylamine can act as a ligand in coordination chemistry, binding to metal ions and forming complexes.

Biochemical and Physiological Effects

The biochemical and physiological effects of (Cyclopropylmethyl)ethylamine have not been studied in detail. However, it is known that the compound can act as a protecting group in the synthesis of other compounds, and as a catalyst for reactions. In addition, (Cyclopropylmethyl)ethylamine can act as a ligand in coordination chemistry, binding to metal ions and forming complexes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

(Cyclopropylmethyl)ethylamine has several advantages for use in lab experiments. It is a versatile compound that can be used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It can also be used as a protecting group in the synthesis of other compounds and as a catalyst for reactions. Furthermore, (Cyclopropylmethyl)ethylamine can act as a ligand in coordination chemistry, binding to metal ions and forming complexes.

However, there are some limitations to using (Cyclopropylmethyl)ethylamine in lab experiments. The compound is highly volatile and can easily evaporate, making it difficult to store and handle. In addition, (Cyclopropylmethyl)ethylamine is a strong base, and can react with acids to form dangerous compounds.

Direcciones Futuras

There are several potential future directions for the use of (Cyclopropylmethyl)ethylamine in scientific research. One potential direction is the use of (Cyclopropylmethyl)ethylamine as a ligand in coordination chemistry, binding to metal ions and forming complexes. This could be used to study the properties of metal complexes and to develop new catalysts for reactions.

Another potential direction is the use of (Cyclopropylmethyl)ethylamine in the synthesis of peptides and proteins. (Cyclopropylmethyl)ethylamine could be used as a protecting group in the synthesis of these compounds, allowing for the production of more complex molecules.

Finally, (Cyclopropylmethyl)ethylamine could be used to study the biochemical and physiological effects of cyclic amines. This could lead to a better understanding of the biological activity of these compounds, and could potentially lead to the development of new drugs or agrochemicals.

Safety and Hazards

Propiedades

IUPAC Name |

N-(cyclopropylmethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-2-7-5-6-3-4-6/h6-7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHFLNWZBNRVHGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90605689 | |

| Record name | N-(Cyclopropylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26389-65-1 | |

| Record name | N-(Cyclopropylmethyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90605689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyclopropylmethyl)(ethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

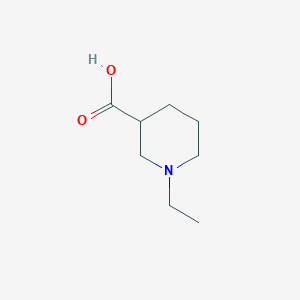

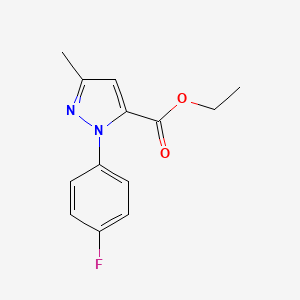

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(6aR,10aR)-3-(6-imidazol-1-yl-2-methylhexan-2-yl)-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B1603135.png)

![3-Allyl-8-benzyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1603152.png)